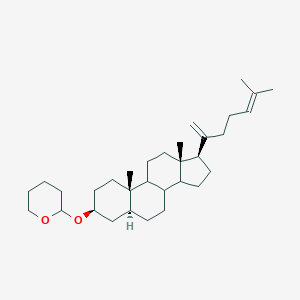
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indole alkaloids and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to exhibit fluorescence properties that make it useful as a bioimaging tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. However, some limitations of using this compound in lab experiments include its toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for the study of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-. These include further optimization of the synthesis method to obtain higher yields of the final product, the development of new applications in scientific research, and the study of the compound's interactions with cellular targets. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- involves several steps. The first step involves the synthesis of the intermediate compound, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione. This intermediate compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.
Propiedades
Número CAS |
137605-02-8 |
|---|---|
Nombre del producto |
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- |
Fórmula molecular |
C27H21Br2N3O7 |
Peso molecular |
659.3 g/mol |
Nombre IUPAC |
14,20-dibromo-19-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaene-5,7-dione |
InChI |
InChI=1S/C27H21Br2N3O7/c1-38-26-16(7-33)39-25(23(36)24(26)37)9-4-10-14(5-13(9)28)31-22-18(10)19-12(6-30-27(19)29)17-11-2-8(34)3-15(35)20(11)32-21(17)22/h2,5-6,9,16,23-26,33,36-37H,3-4,7H2,1H3/t9?,16-,23-,24-,25+,26-/m1/s1 |
Clave InChI |
HIWZGZQZXVDTDD-DNOUQMJISA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
SMILES |
COC1C(OC(C(C1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
SMILES canónico |
COC1C(OC(C(C1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
Sinónimos |
bromorebeccamycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4,5-Dihydroxy-6-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B237367.png)

![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)

![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)